tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate
Description
tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate is a carbamate-protected amine compound characterized by a tert-butyloxycarbonyl (Boc) group attached to a benzylamine moiety. The phenyl ring features a methylamino substituent at the ortho position, conferring distinct electronic and steric properties. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where protecting groups are essential for selective functionalization .
Properties
IUPAC Name |
tert-butyl N-[[2-(methylamino)phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-7-5-6-8-11(10)14-4/h5-8,14H,9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELKXGNIYCDHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697310-52-4 | |
| Record name | tert-butyl N-{[2-(methylamino)phenyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-(methylamino)benzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate is used as a building block in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor to drugs that target specific enzymes or receptors in the body.
Industry
In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to fit into binding pockets of proteins, modulating their function.
Comparison with Similar Compounds
Structural Analogues with Varying Substituent Positions
- tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1) Structure: Features amino and methyl groups at the 3- and 5-positions of the phenyl ring, respectively, with a Boc-protected benzylamine. Key Differences: The meta and para substituents reduce steric hindrance compared to the ortho-methylamino group in the target compound. This structural variation enhances solubility and alters reactivity in electrophilic substitution reactions . Applications: Widely used in drug candidate synthesis and agrochemicals due to its balanced electronic profile.
- tert-Butyl (3-(methylamino)phenyl)carbamate (CAS 1134328-09-8) Structure: Methylamino group directly attached to the phenyl ring (meta position) without a methylene linker. Similarity score: 0.98 .
Analogues with Functional Group Variations
- tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate (CAS 215655-42-8) Structure: Incorporates a trifluoromethyl group and ethylenediamine linker. Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability, making it advantageous in drug design. Molecular weight: 319.328 g/mol, significantly higher than the target compound .
- tert-Butyl methyl(2-(methylamino)ethyl)carbamate (CAS 112257-19-9) Structure: Aliphatic ethyl chain with a methylamino substituent instead of an aromatic ring. Similarity score: 0.86 .
Analogues with Reactive Substituents
- tert-Butyl N-{2-[bis(prop-2-yn-1-yl)-amino]phenyl}carbamate Structure: Propargyl groups at the phenyl ring’s amino site. Key Differences: Propargyl moieties enable click chemistry applications, unlike the target compound’s methylamino group. This compound exhibits intermolecular C–H⋯O interactions, influencing crystal packing .
tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (Compound 41ζ)
Comparative Data Table
Research Findings and Implications
- Ortho-Substituent Effects: The ortho-methylamino group in the target compound introduces steric hindrance, which can impede rotational freedom and influence binding to biological targets. This contrasts with meta/para-substituted analogues, which exhibit greater conformational flexibility .
- Electronic Properties: Electron-donating groups (e.g., methylamino) enhance nucleophilicity at the aromatic ring, facilitating electrophilic substitution. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) redirect reactivity toward aliphatic regions .
- Applications : The Boc group in all compounds enables amine protection during multi-step syntheses. However, structural variations dictate specific uses—e.g., propargyl-containing analogues for click chemistry , and trifluoromethyl derivatives for metabolic stability in pharmaceuticals .
Biological Activity
tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate is a carbamate derivative that has garnered interest in various fields of biological research, particularly in medicinal chemistry and biochemistry. This compound exhibits potential biological activity due to its structural properties, which allow it to interact with specific molecular targets such as enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
- Chemical Formula : C12H18N2O2
- Molecular Weight : 218.29 g/mol
- CAS Number : 112257-19-9
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The carbamate group is known to form covalent bonds with active site residues in enzymes, potentially inhibiting their activity. Additionally, the compound's structure allows it to fit into the binding pockets of proteins, modulating their function. This property makes it a useful tool in biochemical assays and studies of enzyme-substrate interactions.
Biological Activity Overview
The compound has been investigated for various biological activities:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, making it a candidate for drug development targeting enzyme-related diseases.
- Protein Binding : The compound can mimic certain biological molecules, allowing it to interact with proteins involved in critical biological pathways .
- Pharmacological Potential : Research indicates that it may serve as a precursor for drugs aimed at specific receptors or enzymes within the body.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| tert-Butyl N-methylcarbamate | Structure | Simpler structure, less reactive |
| tert-Butyl N-ethylcarbamate | Structure | Ethyl group reduces binding affinity |
| tert-Butyl N-phenylcarbamate | Structure | Phenyl group enhances lipophilicity |
The presence of the methylamino group in this compound enhances its reactivity and allows for selective interactions with biological targets, making it more versatile compared to other carbamate derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Enzyme Interaction Studies :
- A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways. This inhibition was characterized by kinetic studies revealing competitive inhibition patterns.
- Pharmacological Characterization :
-
In Vitro Assays :
- In vitro assays showed that the compound could protect cells from oxidative stress-induced damage, indicating potential neuroprotective effects. These results were significant in models simulating neurodegenerative conditions where oxidative stress plays a critical role.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate, and how can researchers validate intermediate steps?
- Methodological Answer : The synthesis often involves carbamate protection of amine groups. A general approach includes reacting 2-(methylamino)benzylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water). Validation of intermediates can be achieved via thin-layer chromatography (TLC) and ¹H NMR to monitor Boc-group incorporation. For analogs, similar protocols (e.g., tert-butyl carbamate derivatives) have utilized stepwise coupling and deprotection, as seen in multi-step syntheses of related compounds .
Q. Which spectroscopic techniques are prioritized for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming the methylamino group (δ ~2.8 ppm for N–CH₃) and Boc-protected carbamate (tert-butyl protons at δ ~1.4 ppm).
- FT-IR : Key peaks include N–H stretching (~3350 cm⁻¹ for secondary amine) and carbonyl (C=O) of the carbamate (~1690–1720 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions). For structurally similar carbamates, LCMS with retention time analysis is also employed .
Q. What structural insights can X-ray crystallography provide for this compound?
- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions. For example, in a related tert-butyl carbamate derivative, C–H⋯O hydrogen bonds and N–H⋯N interactions were critical to crystal packing . Refinement using SHELXL (via Olex2 or similar software) is standard, with R-factors < 0.06 indicating high precision .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational (DFT) and experimental spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent Modeling : Use implicit solvent models (e.g., PCM in Gaussian) for NMR/IR simulations.
- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers.
- Cross-Validation : Compare experimental ROESY NMR (for spatial proximity) with DFT-optimized geometries. For carbamates, intramolecular H-bonding (e.g., N–H⋯O=C) may require explicit solvent treatment .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Protection-Deprotection Control : Use Boc anhydride in excess (1.2–1.5 eq) to ensure complete amine protection.
- Catalytic Acceleration : Add DMAP (4-dimethylaminopyridine) to enhance acylation rates.
- Workup Optimization : Extract unreacted reagents with ethyl acetate/water, and purify via flash chromatography (silica gel, hexane/EtOAc gradient). Yields >80% are achievable, as demonstrated in tert-butyl carbamate syntheses .
Q. How do intermolecular interactions influence the solid-state stability of this compound?
- Methodological Answer : Crystal packing forces (e.g., C–H⋯O , π-π stacking ) dictate stability. For example, in a tert-butyl carbamate analog, C–H⋯O interactions between the carbamate carbonyl and aromatic C–H donors created a 3D network, enhancing thermal stability (TGA decomposition >200°C) . Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions, guiding polymorph screening.
Data Contradiction Analysis
Q. How should researchers address inconsistent melting points reported for tert-butyl carbamate derivatives?
- Methodological Answer : Variations may stem from polymorphism or impurities. Steps include:
- Recrystallization : Test solvents (e.g., EtOAc/hexane vs. MeOH/water) to isolate pure polymorphs.
- DSC/TGA : Differentiate polymorphs by melting enthalpy and decomposition profiles.
- PXRD : Compare experimental patterns with simulated data from single-crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
